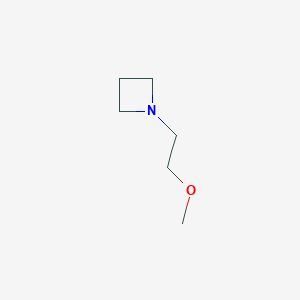

1-(2-Methoxyethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(2-methoxyethyl)azetidine |

InChI |

InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3 |

InChI Key |

NYZGXIKOABSJGA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methoxyethyl Azetidine and Analogous Azetidine Scaffolds

Direct Synthetic Routes to 1-(2-Methoxyethyl)azetidine

The synthesis of this compound involves the formation of a bond between the nitrogen atom of the azetidine (B1206935) ring and a 2-methoxyethyl group. This can be achieved through several established synthetic transformations.

Specific Reaction Pathways for N-(2-Methoxyethyl)azetidine Derivatives

Direct installation of the 2-methoxyethyl substituent onto a pre-existing azetidine core is a common and straightforward approach. Two primary methods are particularly effective: N-alkylation and reductive amination.

N-Alkylation: This classic method involves the reaction of azetidine with an electrophilic 2-methoxyethyl source. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of azetidine acts as the nucleophile. To prevent dialkylation and the formation of a quaternary azetidinium salt, the reaction is typically performed with a controlled stoichiometry of the alkylating agent. A base is often included to neutralize the acid byproduct.

Common alkylating agents for this purpose include:

1-Bromo-2-methoxyethane

1-Chloro-2-methoxyethane

2-Methoxyethyl tosylate

Table 1: Representative N-Alkylation Conditions

| Azetidine Source | Alkylating Agent | Base | Solvent | Typical Conditions |

| Azetidine | 1-Bromo-2-methoxyethane | Potassium Carbonate | Acetonitrile (B52724) | Reflux, 12-24h |

| Azetidine | 2-Methoxyethyl tosylate | Triethylamine (B128534) | THF | RT to 50°C, 8-16h |

Reductive Amination: This powerful one-pot reaction combines azetidine with methoxyacetaldehyde (B81698) in the presence of a reducing agent. wikipedia.orgacsgcipr.org The reaction first forms an intermediate iminium ion, which is then immediately reduced to the target tertiary amine, this compound. wikipedia.org A key advantage of this method is the use of specialized reducing agents that are selective for the iminium ion over the starting aldehyde, preventing the reduction of the aldehyde to 2-methoxyethanol. masterorganicchemistry.com

Suitable reducing agents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Reductive amination is widely used due to its operational simplicity and high efficiency, avoiding the handling of potentially toxic alkyl halides. acsgcipr.orgmasterorganicchemistry.com

Table 2: Reductive Amination Reaction Parameters

| Amine Source | Carbonyl Source | Reducing Agent | Solvent | Typical Conditions |

| Azetidine | Methoxyacetaldehyde | NaBH(OAc)₃ | Dichloromethane | RT, 4-12h |

| Azetidine | Methoxyacetaldehyde | NaBH₃CN | Methanol | pH 6-7, RT, 6-18h |

Methodological Innovations in N-Substituted Azetidine Ring Closure

Recent advances have focused on constructing the N-substituted azetidine ring in a single, convergent process, rather than building the ring first and adding the substituent later. These methods often involve the cyclization of a precursor that already contains the N-(2-methoxyethyl) moiety.

One such approach is the intramolecular cyclization of a suitably functionalized amine, such as N-(2-methoxyethyl)-3-chloro-1-propanamine. In the presence of a base, the amine nitrogen attacks the carbon bearing the leaving group (e.g., a halide or sulfonate ester) to form the four-membered ring. This method is a direct application of classical ring-closure principles. clockss.org

More advanced strategies include palladium-catalyzed intramolecular amination of C-H bonds. While not yet specifically reported for this compound, this methodology allows for the formation of an azetidine ring by creating a C-N bond from previously unactivated C-H bonds, offering novel synthetic pathways.

General Strategies for Azetidine Core Construction

The synthesis of the azetidine scaffold itself is challenging due to the inherent ring strain of the four-membered system. clockss.orgrsc.org Nevertheless, several robust methods have been developed.

Cyclization Reactions

The most common approach to the azetidine core is through the formation of one of its C-N or C-C bonds via an intramolecular cyclization event.

This strategy relies on the cyclization of a linear precursor containing a nitrogen nucleophile and a carbon atom with a good leaving group at the γ-position (3-carbon separation). A classic example is the reaction of primary amines with 1,3-dihalides or bis-sulfonates. organic-chemistry.org

Recent innovations provide more sophisticated methods:

La(OTf)₃-Catalyzed Aminolysis of Epoxides: Lanthanum triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce substituted azetidines in high yields. This reaction tolerates a variety of functional groups and proceeds via a C3-selective attack of the amine on the epoxide ring.

Palladium-Catalyzed C-H Amination: Efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This approach uses a directing group, such as picolinamide (B142947), to guide the C-H activation and subsequent C-N bond formation, offering a modern and selective route to the azetidine core.

An alternative to direct cyclization is the contraction of a more easily formed five-membered ring into the more strained four-membered azetidine system. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This reaction proceeds in the presence of a base like potassium carbonate and a nucleophile (e.g., an alcohol or amine). The proposed mechanism involves nucleophilic attack on the amide carbonyl, followed by an intramolecular SN2 cyclization that expels the bromide ion and results in the formation of an α-carbonylated N-sulfonylazetidine.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the four-membered azetidine ring.

The [2+2] photocycloaddition between an imine and an alkene, known as the aza-Paterno-Büchi reaction, is a direct method for synthesizing functionalized azetidines. nih.govresearchgate.netrsc.orgrsc.org This reaction involves the excitation of an imine component with UV light, which then undergoes a cycloaddition with an alkene. nih.gov However, the application of this reaction has faced challenges, including competing E/Z isomerization of the imine. nih.gov To overcome this, most successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have focused on visible-light-mediated processes. For instance, a visible-light-enabled intramolecular [2+2] cycloaddition of unactivated alkenes has been developed to access complex tricyclic azetidines. acs.org Furthermore, intermolecular [2+2] photocycloaddition reactions between oximes and alkenes, facilitated by visible light triplet energy transfer, have been shown to produce highly functionalized azetidines. springernature.com Density functional theory computations have revealed that the success of these reactions can be determined by the competition between the desired [2+2] cycloaddition and alkene dimerization, with frontier molecular orbital energy matching between the reactants playing a crucial role. nih.gov

Table 1: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

| Imine/Imine Equivalent | Alkene | Light Source | Key Features |

|---|---|---|---|

| Cyclic Imines | Various Alkenes | UV Light | Prevents E/Z isomerization. nih.gov |

| Acyclic Oximes | Alkenes | Visible Light | Enabled by triplet energy transfer catalysis. nih.gov |

| Unactivated Alkenes (Intramolecular) | N/A | Visible Light | Access to complex tricyclic azetidines. acs.org |

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly important method for the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgorganic-chemistry.orgresearchgate.net This non-photochemical reaction proceeds through a zwitterionic intermediate that undergoes ring closure to form the β-lactam ring. organic-chemistry.org The stereochemistry of the product (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions which can affect the rate of ring closure versus isomerization of the intermediate. wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of the imine's nitrogen on the ketene's central carbon, forming the zwitterionic intermediate. acs.org The subsequent ring closure is a conrotatory electrocyclization. acs.org Ketenes with electron-donating groups tend to favor the formation of cis-β-lactams, while those with electron-withdrawing groups generally lead to trans-β-lactams. organic-chemistry.org

Modern variations of this reaction exist, including catalytic versions that can achieve high enantioselectivity. organic-chemistry.org For instance, a tandem Staudinger/aza-Wittig reaction combined with a Wolff rearrangement has been developed for a one-pot, three-component synthesis of β-lactams. rsc.org

Ring Expansion Methodologies from Aziridines

Ring expansion of readily available aziridines provides an alternative and powerful strategy for the synthesis of azetidines. researchgate.netresearchgate.net

The conversion of aziridines to azetidines can be achieved by the insertion of a single carbon atom. This often involves the reaction of an N-substituted aziridine (B145994) with a carbene precursor, leading to the formation of an aziridinium (B1262131) ylide intermediate. This ylide can then undergo a acs.orgnih.gov-Stevens rearrangement to yield the ring-expanded azetidine. nih.govchemrxiv.org

A significant challenge in this approach is the competing cheletropic extrusion of an olefin from the aziridinium ylide, which is often a highly favorable pathway. chemrxiv.orgnih.gov However, methodologies have been developed to favor the desired ring expansion. For example, the reaction of N-arylsulfonylaziridines with dimethyloxosulfonium methylide has been shown to produce the corresponding azetidines stereospecifically. researchgate.netresearchgate.net Other approaches have utilized visible light to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes. acs.org

Biocatalysis has emerged as a novel and highly selective method for azetidine synthesis. acs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been developed to catalyze the one-carbon ring expansion of aziridines. acs.orgnih.govchemrxiv.orgnih.gov These biocatalysts can generate an iron carbenoid intermediate that reacts with the aziridine to form an aziridinium ylide. nih.gov

Crucially, the enzyme's active site controls the fate of this reactive intermediate, suppressing the undesired cheletropic extrusion and promoting a highly enantioselective acs.orgnih.gov-Stevens rearrangement. acs.orgnih.govthieme-connect.com A laboratory-evolved variant, P411-AzetS, has demonstrated exceptional stereocontrol (99:1 er) for this transformation, enabling the synthesis of chiral azetidines on a gram scale. acs.orgchemrxiv.orgthieme-connect.com This biocatalytic method overcomes the inherent reactivity and selectivity challenges that are difficult to manage with traditional chemical catalysts. acs.orgnih.govthieme-connect.com

Another area of biocatalysis relevant to azetidines involves enzymatic ring-opening. An L-azetidine-2-carboxylate hydrolase has been identified that shows high substrate and stereospecificity for the hydrolysis of L-azetidine-2-carboxylate (L-AZC). rsc.org

Carbon-Hydrogen (C-H) Activation and Functionalization in Azetidine Synthesis

Direct C-H activation and functionalization represent a modern and efficient strategy for the synthesis and modification of heterocyclic compounds, including azetidines. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby improving atom economy.

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed for the synthesis of azetidines. acs.org This method utilizes a directing group, such as picolinamide, to guide the palladium catalyst to a specific C-H bond at the γ-position relative to the nitrogen atom. acs.org The reaction proceeds via the formation of a palladacycle, followed by oxidation and reductive elimination to form the C-N bond and close the azetidine ring. rsc.org This strategy has been shown to be effective for the synthesis of functionalized azetidines, including those derived from complex molecules like triterpenoids. nih.gov

Furthermore, the direct α-lithiation of N-protected azetidines, followed by trapping with an electrophile, is a valid approach for accessing C2-functionalized azetidines. nih.gov The choice of the N-protecting group, such as Boc or Bus, is crucial for directing the lithiation to the α-position. nih.gov

Table 2: Comparison of Advanced Azetidine Synthetic Methodologies

| Methodology | Key Reactants | Main Advantages | Key Challenges/Limitations |

|---|---|---|---|

| Aza-Paterno-Büchi Reaction | Imine, Alkene, Light | Direct formation of functionalized azetidines. | E/Z isomerization of imines, competing side reactions. nih.gov |

| Staudinger Reaction | Ketene, Imine | High yields, well-established for β-lactams. | Primarily for azetidin-2-ones, stereocontrol can be complex. wikipedia.orgorganic-chemistry.org |

| Aziridine Ring Expansion | Aziridine, Carbene Source | Utilizes readily available starting materials. | Competition with cheletropic extrusion. chemrxiv.org |

| Biocatalytic Ring Expansion | Aziridine, Diazo Compound, Enzyme | High enantioselectivity and chemoselectivity. acs.org | Requires specific enzyme development and optimization. |

| C-H Activation/Amination | Amine with a γ-C-H bond, Pd catalyst | High atom economy, late-stage functionalization. | Requires a directing group, catalyst loading. acs.org |

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis provides powerful and versatile pathways for the construction of the azetidine ring through various cyclization, annulation, and coupling reactions. These methods often allow for high levels of control over selectivity and functional group tolerance.

Palladium catalysis has been effectively utilized for the site-selective synthesis of azetidine rings through intramolecular C-H amination. In the synthesis of derivatives from complex natural products like pentacyclic triterpenoids, a picolinamide directing group can guide a palladium catalyst to activate a specific C(sp³)–H bond. nih.gov While the primary goal of this methodology is often C-H arylation, the formation of an azetidine ring can occur as a significant side reaction or even be optimized as the main pathway. nih.gov For instance, in the lupane (B1675458) (betulin) series, azetidination occurs at the C(22) position, and in the oleane series, it occurs at C(16). nih.gov The reaction typically employs a Pd(OAc)₂/CuBr₂/CsOAc system, and the targeted azetidination can be enhanced by using additives like 1-iodo-4-nitrobenzene. nih.gov This strategy represents a sophisticated method for intramolecular C–H amination to forge the strained four-membered ring. nih.gov

Copper catalysts are instrumental in a variety of reactions that form the azetidine scaffold, including annulations, multicomponent reactions, and rearrangements. nih.govacs.orgorganic-chemistry.org

A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes offers an efficient route to produce highly substituted azetidines. nih.govthe-innovation.org This [3+1] cyclization involves the generation of α-aminoalkyl radicals, which are captured by alkynes to form vinyl radicals. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization completes the formation of the azetidine ring. nih.gov This method is notable for its ability to create scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov

Copper(I) catalysts, in combination with ligands like 2-aminopyridine, can facilitate a skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones. acs.orgresearchgate.net The proposed mechanism involves a complex cascade including a tandem rsc.orgnih.gov-rearrangement, 4π-electrocyclization, ring-opening, and recyclization in a single pot. acs.org The substituents on the alkyne and oxime portions of the substrate significantly influence the reaction outcome. acs.org

Furthermore, copper catalysis enables multicomponent reactions for azetidine synthesis. A reaction between terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by copper, produces functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. organic-chemistry.org

The table below summarizes key copper-catalyzed methodologies for synthesizing azetidine derivatives.

| Methodology | Catalyst/Reagents | Substrates | Product Type | Key Features |

| [3+1] Radical Annulation | Photo-induced Copper Catalyst | Aliphatic Amines, Alkynes | Substituted Azetidines | Forms vicinal tertiary-quaternary centers. nih.gov |

| Skeletal Rearrangement | Copper(I) bromide / 2-aminopyridine | O-propargylic oximes | Azetidine Nitrones | One-pot tandem rsc.orgnih.gov-rearrangement and 4π-electrocyclization cascade. acs.org |

| Multicomponent Reaction | Copper Catalyst | Terminal Alkynes, Sulfonyl Azides, Carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines | Mild, base-free conditions. organic-chemistry.org |

| Asymmetric Boryl Allylation | Cu/bisphosphine Catalyst | Azetines, Allyl Phosphates | Chiral 2,3-disubstituted Azetidines | High enantioselectivity and diastereoselectivity. nih.gov |

| Domino Kinugasa/C-C Coupling | Cu(MeCN)₄BF₄ / Chiral Bisoxazoline Ligand | N-(2-iodo-aryl)-propiolamides, Diaryl Nitrones | Chiral spiro[azetidine-3,3′-indoline]-2,2′-diones | Asymmetric domino reaction producing single diastereomers. mdpi.com |

Beyond palladium and copper, other metals are effective in mediating the synthesis of azetidine scaffolds. Titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents provides a pathway to spirocyclic NH-azetidines via a proposed Kulinkovich-type mechanism. rsc.org Another advanced approach is the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which relies on an Iridium(III) photocatalyst. rsc.org This aza-Paternò-Büchi reaction uses visible blue light to activate the oxime precursor through triplet energy transfer, leading to the formation of the azetidine ring. rsc.org

Strain-Release Driven Synthesis from Highly Strained Precursors

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for azetidine synthesis, as the release of this strain provides a strong thermodynamic driving force for ring-opening and functionalization. rsc.orgnih.gov This strategy has been harnessed to create a wide array of complex and densely functionalized azetidines.

One approach involves the electrophile-induced spirocyclization of ABB-ketones, which can be synthesized in a single step from ABB-Li. nih.gov This method allows for the construction of a diverse family of azetidine-containing spirocycles with varying ring sizes and functionalities. nih.gov A related multicomponent strategy leverages a nih.govmdpi.com-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov This rapid reaction uses the strain-release ring-opening of an ABB to drive the equilibrium of the Brook rearrangement, allowing for the sequential addition of three different electrophilic partners to create highly substituted azetidines. nih.gov

Visible-light-driven radical strain-release (RSR) photocatalysis offers a mild method for accessing functionalized azetidines from ABBs. chemrxiv.orgchemrxiv.org In this process, an organic photosensitizer governs an energy-transfer process with sulfonylimine precursors to form radical intermediates. These radicals are then intercepted by the ABB in a strain-release process, yielding azetidines in high yields. chemrxiv.orgchemrxiv.org Similarly, the SF₅ radical, generated from bench-stable transfer reagents, can engage ABBs in strain-release difunctionalization reactions to produce novel N–SF₅ azetidines, which are of interest as potential bioisosteres in medicinal chemistry. acs.org

The following table highlights different strain-release strategies for azetidine synthesis.

| Precursor | Trigger / Methodology | Key Reagents | Resulting Azetidine Type |

| Azabicyclo[1.1.0]butyl Ketones | Electrophile-Induced Spirocyclization | Silyl-protected alcohol-containing esters/amides | Azetidine-containing spirocycles. nih.gov |

| Azabicyclo[1.1.0]butyl-lithium | Four-Component Anion Relay | Sequentially added electrophiles | Functionalized Azetidines. nih.gov |

| Azabicyclo[1.1.0]butanes (ABBs) | Radical Strain-Release (RSR) Photocatalysis | Organic Photosensitizer, Sulfonylimines | Densely functionalized Azetidines. chemrxiv.orgchemrxiv.org |

| Azabicyclo[1.1.0]butanes (ABBs) | Strain-Release Difunctionalization | SF₅-transfer reagents | N–SF₅ Azetidines. acs.org |

Sustainable Continuous Flow Hydrogenation for Azetidine Ring Saturation

Continuous flow technology offers a safe, sustainable, and efficient method for the hydrogenation of 2-azetines to yield saturated azetidine rings. researchgate.netuniba.it This approach is particularly advantageous for hydrogenation reactions, which can be hazardous in traditional batch processes due to the use of pyrophoric catalysts and flammable solvents under pressure. u-szeged.hu Flow chemistry minimizes these risks by performing the reaction in a continuous stream, where only a small volume of the reaction mixture is undergoing reaction at any given time. u-szeged.hu

A reported protocol for the hydrogenation of functionalized 2-azetines uses an H-Cube Pro® system, which generates hydrogen in situ. researchgate.net The reaction is performed at room temperature with a 10% Pd/C cartridge catalyst and environmentally responsible solvents like ethyl acetate. researchgate.net This method has demonstrated chemoselectivity, allowing for the saturation of the endocyclic double bond of the 2-azetine while preserving other functional groups that are sensitive to hydrogenation. researchgate.netuniba.it The protocol can also be integrated into a telescoped multistep continuous flow process, further enhancing its efficiency and sustainability. researchgate.netuniba.it

Aza-Michael Addition for Azetidine Amino Acid Derivatives

The aza-Michael addition is a powerful and versatile C–N bond-forming reaction that has been effectively applied to the synthesis of novel azetidine amino acid derivatives. mdpi.comresearchgate.net This strategy typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. mdpi.com

In a general approach, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester, serves as the Michael acceptor. mdpi.comnih.gov This precursor is prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. bohrium.comnih.gov A variety of heterocyclic aliphatic and aromatic amines can then be used as nucleophiles in the aza-Michael addition step to produce a library of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com

The reaction conditions can be optimized for different classes of nucleophiles. For example, the addition of heterocyclic aliphatic amines may proceed quickly (e.g., 4 hours), while aromatic amines such as pyrazoles may require longer reaction times (e.g., 16 hours) to achieve high yields. mdpi.com This methodology provides a straightforward and efficient route to new heterocyclic amino acid-like building blocks containing the azetidine scaffold. mdpi.combohrium.com

The table below provides examples of yields from the aza-Michael addition of various heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com

| Nucleophile | Product Yield |

| 1H-Pyrazole | 83% |

| 4-Bromo-1H-pyrazole | 82% |

| 3-Trifluoromethyl-1H-pyrazole | 73% |

| 1H-Imidazole | 53% |

| 1H-Benzimidazole | 56% |

| 1H-Indole | 55% |

Chemical Reactivity and Transformational Chemistry of Azetidine Derivatives

Derivatization at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for synthetic modifications, allowing for the introduction of a wide array of substituents that can modulate the compound's physical, chemical, and biological properties. Derivatization at this position can be achieved through various standard organic transformations.

For a compound such as 1-(2-Methoxyethyl)azetidine, the tertiary amine nature of the nitrogen atom allows for quaternization reactions. Treatment with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary azetidinium salt. These salts are often more reactive towards nucleophilic attack and can serve as precursors for ring-opening reactions.

Furthermore, while direct acylation of the tertiary nitrogen is not feasible, the synthesis of N-acylated azetidines is a common strategy in the preparation of more complex azetidine derivatives. This is typically achieved by reacting a secondary azetidine with an acylating agent. Should the 2-methoxyethyl group on this compound be a protecting group that can be selectively removed, the resulting secondary azetidine could be readily acylated with various acyl chlorides or anhydrides.

The table below summarizes common methods for the derivatization of the azetidine nitrogen.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halides (e.g., RI, RBr), often in a polar solvent | N-Alkylazetidines |

| N-Arylation | Aryl halides with a suitable catalyst (e.g., copper-catalyzed) | N-Arylazetidines |

| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids with a coupling agent (on secondary azetidines) | N-Acylazetidines |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base (on secondary azetidines) | N-Sulfonylazetidines |

Ring-Opening Reactions of the Azetidine Moiety

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing access to a diverse range of acyclic amino compounds. researchgate.net These reactions can be initiated by nucleophiles, acids, or other reagents capable of cleaving the C-N or C-C bonds of the ring.

The regioselectivity of azetidine ring-opening is highly dependent on the substitution pattern of the ring and the nature of the attacking nucleophile. In the case of an unsubstituted azetidine ring, as in this compound, the two methylene (B1212753) carbons adjacent to the nitrogen are chemically equivalent. However, if the ring were substituted, nucleophilic attack would generally occur at the less sterically hindered carbon atom.

Chemoselectivity becomes important when other functional groups are present in the molecule. For this compound, the ether linkage in the side chain is generally stable under conditions used for azetidine ring-opening. However, strongly acidic conditions could potentially lead to cleavage of the ether bond as an undesired side reaction.

Nucleophilic ring-opening is a common transformation. For instance, treatment of an N-activated azetidine, such as a quaternary azetidinium salt, with a nucleophile typically results in the cleavage of one of the C-N bonds. The regioselectivity of this process is influenced by both steric and electronic factors.

The mechanism of azetidine ring-opening can proceed through different pathways, often analogous to those observed for epoxides and aziridines.

Acid-Catalyzed Ring Opening: In the presence of an acid, the azetidine nitrogen of this compound would be protonated, forming an azetidinium ion. This protonation activates the ring towards nucleophilic attack. The subsequent ring-opening can exhibit characteristics of both SN1 and SN2 reactions. If the reaction proceeds via an SN2-like mechanism, the nucleophile will attack one of the ring carbons from the backside, leading to inversion of stereochemistry if the carbon is chiral. An SN1-like mechanism would involve the formation of a carbocation intermediate, which is more likely if the ring is substituted with a carbocation-stabilizing group.

Nucleophilic Ring Opening: Direct nucleophilic attack on an unactivated azetidine is generally difficult due to the poor leaving group nature of the amino group. Therefore, activation of the nitrogen is often necessary. This can be achieved by converting the nitrogen into a better leaving group, for example, by forming an N-acyl or N-sulfonyl derivative, or by quaternization. The subsequent ring-opening by a nucleophile typically proceeds via an SN2 mechanism.

Ring Expansion Reactions to Higher-Membered Heterocycles

Azetidines can serve as precursors for the synthesis of larger heterocyclic rings, such as pyrrolidines, piperidines, and azepanes, through various ring expansion reactions. These transformations often involve the formation of a bicyclic intermediate followed by a regioselective ring-opening.

One common strategy involves the intramolecular cyclization of an N-substituted azetidine bearing a suitable leaving group on the side chain to form a bicyclic azetidinium ion. Subsequent nucleophilic attack on this intermediate can lead to the cleavage of one of the original azetidine ring bonds, resulting in a larger ring. For a compound like this compound, modification of the side chain to introduce a leaving group would be the first step in such a sequence.

Named reactions that can be applied to azetidine ring expansion include:

Tiffeneau-Demjanov Rearrangement: While classically applied to aminomethyl cycloalkanes, analogous transformations can be envisioned for azetidine derivatives. This reaction involves the diazotization of a primary amine followed by a carbon migration to expand the ring.

Dowd-Beckwith Ring Expansion: This radical-mediated reaction typically involves the expansion of a cyclic β-keto ester. With appropriate functionalization, an azetidine ring could potentially be incorporated into a substrate for this type of transformation.

The regioselectivity of these ring expansions is a critical aspect and is influenced by the substitution pattern of the azetidine ring and the reaction conditions.

Advanced Scaffold Elaboration and Functional Group Transformations

Beyond simple derivatization and ring-opening, the azetidine scaffold can be elaborated into more complex molecular architectures, including spirocyclic systems. Additionally, the functional groups present on the N-substituent can undergo various transformations.

Spirocyclic azetidines, where the azetidine ring is part of a spiro system, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. Several synthetic strategies can be employed for their construction.

One approach involves the intramolecular cyclization of a suitably functionalized azetidine. For example, an azetidine-3-one or a 3-methyleneazetidine derivative can serve as a key intermediate. For a molecule like this compound, functionalization at the 3-position of the azetidine ring would be a prerequisite for such transformations.

Another strategy involves the [2+2] cycloaddition of an imine with an alkene. While this typically forms the azetidine ring itself, variations of this methodology can be used to construct spirocyclic systems.

The table below outlines some general approaches to the synthesis of spirocyclic azetidines.

| Synthetic Approach | Key Intermediate/Reaction | Description |

| Intramolecular Cyclization | Azetidine with a tethered nucleophile/electrophile | A side chain on the azetidine ring or nitrogen substituent cyclizes onto the ring or a substituent on the ring. |

| Cycloaddition Reactions | [2+2] cycloaddition of an exocyclic double bond on a cyclic system with an imine | Forms a spiro-azetidine at the site of the exocyclic double bond. |

| Rearrangement Reactions | Rearrangement of a bicyclic precursor | A strained bicyclic system containing an azetidine ring rearranges to a more stable spirocyclic system. |

Regarding functional group transformations on this compound, the methoxyethyl side chain offers possibilities for further modification. The ether linkage could potentially be cleaved under harsh acidic conditions to reveal a hydroxyl group, which could then be further functionalized. Alternatively, the terminal methyl group could be a site for selective oxidation or other transformations, although this would likely require specialized reagents and conditions.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late stage of a synthetic sequence. This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the exploration of structure-activity relationships and the development of novel compounds. For azetidine derivatives, including this compound, LSF offers a direct route to introduce diverse functional groups onto the strained four-membered ring, significantly expanding the accessible chemical space. Recent advancements have focused on C-H bond functionalization, leveraging the inherent reactivity of these bonds to forge new carbon-carbon and carbon-heteroatom bonds under mild and selective conditions.

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has become an indispensable tool for late-stage functionalization, offering a mild and efficient way to generate radical intermediates that can participate in a variety of bond-forming reactions. charnwooddiscovery.comdigitellinc.com This strategy is particularly well-suited for the functionalization of saturated heterocycles like azetidines.

One prominent approach involves the generation of α-aminoalkyl radicals from N-substituted azetidines. These radicals can then engage in coupling reactions with a range of partners. For instance, photoredox-catalyzed C–H arylation has been used to introduce aromatic moieties at the α-position of N-arylamines, a transformation that can be conceptually extended to N-alkyl azetidines. beilstein-journals.org

Table 1: Examples of Photoredox-Catalyzed Functionalization of Saturated N-Heterocycles

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Iridium photocatalyst | N-Arylamine, 1,4-dicyanobenzene | α-Arylated amine | beilstein-journals.org |

| Not specified | 3-Aryl-3-carboxylic acid azetidine, Activated alkene | 3-Aryl-3-alkyl substituted azetidine | digitellinc.com |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Imine, Alkene | Functionalized azetidine | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Research has demonstrated the feasibility of applying C(sp³)–C(sp³) photoredox cross-coupling reactions for the late-stage functionalization of biologically active compounds containing azetidine moieties. charnwooddiscovery.com Although specific examples detailing the direct functionalization of this compound are not prevalent in the literature, the general methodologies are applicable. For example, the generation of a radical at the carbon adjacent to the nitrogen in the azetidine ring of this compound could theoretically be achieved, followed by coupling with a suitable partner.

Another powerful photoredox strategy is decarboxylative alkylation. digitellinc.com This method involves the generation of radicals from carboxylic acid precursors, which can then be used to functionalize the azetidine ring. For instance, 3-aryl-3-carboxylic acid azetidine precursors can be converted into tertiary benzylic radicals under photoredox conditions and subsequently reacted with activated alkenes to yield medicinally relevant 3-aryl-3-alkyl substituted derivatives. digitellinc.com

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis provides another robust platform for the direct C-H functionalization of azetidines. Palladium catalysis, in particular, has been successfully employed for the intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines. rsc.orgacs.org This approach involves the reductive elimination from an alkyl–Pd(IV) intermediate, showcasing the potential for selective C-H activation. While this example focuses on ring formation, the underlying principles of palladium-catalyzed C-H activation can be adapted for intermolecular functionalization.

Copper catalysis under photochemical conditions has also emerged as a viable strategy. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly functionalized azetidines through a [3+1] radical cascade cyclization. nih.gov This method involves the functionalization of two α-amino C(sp³)-H bonds, highlighting the potential for complex transformations.

Table 2: Transition Metal-Catalyzed Azetidine Functionalization

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium(II) / Benziodoxole tosylate & AgOAc | Intramolecular γ-C–H amination | Selective reductive elimination from Pd(IV) | rsc.orgacs.org |

| Copper / Visible Light | [3+1] Radical cascade cyclization | Double C-H activation | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

α-Lithiation and Electrophilic Trapping

A more classical yet effective method for the functionalization of N-substituted azetidines is α-lithiation followed by trapping with an electrophile. nih.gov This strategy relies on the deprotonation of the C-H bond adjacent to the nitrogen atom using a strong base, typically an organolithium reagent, to form a configurationally stable or labile α-lithiated intermediate. Subsequent reaction with a variety of electrophiles allows for the introduction of a wide range of substituents at the 2-position of the azetidine ring. The regioselectivity of this process is often controlled by the nature of the N-substituent. Electron-withdrawing groups on the nitrogen generally favor α-lithiation. nih.gov While the 2-methoxyethyl group on this compound is not strongly electron-withdrawing, the feasibility of α-lithiation would depend on the specific reaction conditions and the base employed.

Spectroscopic Characterization and Computational Chemistry of Azetidine Compounds

Spectroscopic Techniques for Structural Elucidation

The precise structure of azetidine (B1206935) derivatives is confirmed through a combination of spectroscopic methods, each providing unique insights into the molecular framework and functional groups present.

NMR spectroscopy is a cornerstone for the structural analysis of azetidine compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

For N-substituted azetidines, the proton signals of the azetidine ring typically appear in specific regions of the ¹H NMR spectrum. For instance, in a related compound, 1-benzhydryl-N-(2-methoxyethyl)azetidin-3-amine, the azetidine ring protons resonate at δ 2.68-2.76 ppm and δ 3.48-3.54 ppm. chemrxiv.org The protons of the N-(2-methoxyethyl) group exhibit characteristic signals as well, with the methoxy (B1213986) group (CH₃O-) appearing as a singlet around δ 3.34 ppm and the methylene (B1212753) groups (-CH₂CH₂-) as multiplets. chemrxiv.org

In a spirocyclic azetidine derivative incorporating a 2-methoxyethyl group, ¹H NMR signals for the methoxy group protons were observed at δ 3.22 ppm, with the adjacent methylene protons appearing as triplets at δ 3.14 ppm and δ 3.81 ppm. mdpi.comnih.gov The azetidine ring protons in this more complex system were observed as doublets at δ 4.12 ppm and δ 4.23 ppm. mdpi.comnih.gov

The ¹³C NMR spectrum further corroborates the structure. For 1-benzhydryl-N-(2-methoxyethyl)azetidin-3-amine, the carbon signals for the azetidine ring appear at δ 47.0 ppm and δ 61.9 ppm. chemrxiv.org The carbons of the 2-methoxyethyl substituent are found at δ 58.9 ppm (CH₃O-) and δ 72.1 ppm (-OCH₂-). chemrxiv.org In the aforementioned spirocyclic derivative, the methoxy carbon resonates at δ 58.21 ppm, while the methylene carbons of the methoxyethyl group appear at δ 39.14 ppm and δ 70.62 ppm. mdpi.comnih.gov The azetidine ring carbons in this structure are found at δ 63.59 ppm. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Azetidine Derivatives with a 2-Methoxyethyl Group

| Compound | Azetidine Ring Protons (¹H) | Methoxyethyl Group Protons (¹H) | Azetidine Ring Carbons (¹³C) | Methoxyethyl Group Carbons (¹³C) | Reference |

| 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 2.68-2.76 (m), 3.48-3.54 (m) | 3.34 (s, OCH₃), 3.44 (t, -OCH₂) | 47.0, 61.9 | 58.9 (OCH₃), 72.1 (-OCH₂) | chemrxiv.org |

| tert-Butyl 2′-(2-methoxyethyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate | 4.12 (d), 4.23 (d) | 3.22 (s, OCH₃), 3.14 (t, -CH₂-), 3.81 (t, -OCH₂-) | 63.59 | 58.21 (OCH₃), 39.14 (-CH₂-), 70.62 (-OCH₂-) | mdpi.comnih.gov |

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of azetidine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For example, the [M+H]⁺ ion for 1-benzhydryl-N-(2-methoxyethyl)azetidin-3-amine was calculated to be m/z 297.1967 and experimentally found to be 297.1972, confirming the formula C₁₉H₂₄N₂O. chemrxiv.org Similarly, HRMS analysis of a spirocyclic azetidine containing the 2-methoxyethyl group, specifically tert-butyl 2′-(2-methoxyethyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate, showed a calculated [M+H]⁺ of 322.1766 and a found value of 322.1765, corresponding to the formula C₁₆H₂₄N₃O₄. mdpi.comnih.gov Another related spirocyclic compound, 2′-(2-methoxyethyl)-1-(5-nitro-2-furoyl)-7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine], had a calculated [M+H]⁺ of 361.1148, which matched the experimental finding, confirming the formula C₁₆H₁₇N₄O₆. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for Azetidine Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | C₁₉H₂₄N₂O | 297.1967 | 297.1972 | chemrxiv.org |

| tert-Butyl 2′-(2-methoxyethyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate | C₁₆H₂₄N₃O₄ | 322.1766 | 322.1765 | mdpi.comnih.gov |

| 2′-(2-methoxyethyl)-1-(5-nitro-2-furoyl)-7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | C₁₆H₁₇N₄O₆ | 361.1148 | 361.1148 | mdpi.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the context of 1-(2-Methoxyethyl)azetidine and its derivatives, IR spectroscopy can confirm the presence of key functional groups.

A significant absorption peak for the C-O-C stretching vibration of the ether linkage in the methoxyethyl group is typically observed around 1100 cm⁻¹. The presence of the azetidine ring itself can be inferred from the characteristic C-N stretching vibrations.

Theoretical and Computational Approaches to Azetidine Chemistry

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of azetidine compounds at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. researchgate.netnih.govresearchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic distributions, offering insights into the reactivity of azetidine derivatives. researchgate.netnih.govresearchgate.net

Studies on N-substituted azetidines have employed DFT to understand their structural preferences and electronic characteristics. For example, DFT calculations have been used to corroborate the stereochemical arrangement of substituents on the azetidine ring, as confirmed by experimental techniques like NOESY. mdpi.comuniba.it In a study on N-alkyl 2-oxazolinylazetidines, DFT calculations helped to confirm that the anti-arrangement of the oxazoline (B21484) ring and the N-substituent was the most stable conformation. mdpi.comuniba.it Furthermore, computed vibrational frequencies, such as the C=N stretching frequency, have shown good agreement with experimental FT-IR data. mdpi.comuniba.it These theoretical models are crucial for rationalizing the behavior and properties of these heterocyclic systems.

Computational methods are invaluable for elucidating the mechanisms of reactions involving azetidines. researchgate.netrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For instance, computational studies have been used to rationalize the regioselectivity of nucleophilic additions to azetidines and to understand the dynamics of lithiated azetidine intermediates. mdpi.comuniba.itpatonlab.com In the case of α-lithiation of N-alkyl 2-oxazolinylazetidines, DFT calculations supported the involvement of equilibrating diastereoisomeric lithiated species, which was consistent with in-situ FT-IR analysis. mdpi.comuniba.it Such computational investigations are essential for explaining experimental outcomes and for designing new synthetic strategies involving azetidine scaffolds. rsc.orgbeilstein-journals.org

Conformational Analysis of Azetidine Rings

Computational studies, such as those using ab initio Hartree-Fock (HF) and density functional theory (DFT) methods, have been instrumental in understanding the conformational preferences of azetidine rings. For instance, a study on L-azetidine-2-carboxylic acid (Ac-Aze-NHMe) revealed that the four-membered ring can adopt different puckered structures depending on the conformation of the peptide backbone. nih.gov The degree of puckering is generally less pronounced than in larger rings like piperidine (B6355638). nih.gov These theoretical predictions align well with experimental data obtained from X-ray crystallography of peptides containing azetidine residues. nih.gov

The substituents on the azetidine ring significantly influence its conformational behavior. A computational study by O'Hagan and co-workers demonstrated that fluorine substitution can affect the ring pucker. researchgate.net In a neutral N-substituted fluorinated azetidine, the ring was calculated to prefer a pucker that places the fluorine atom distant from the nitrogen atom. However, upon N-protonation, the conformation flips to favor a gauche arrangement, driven by a stabilizing N+···F-C charge-dipole interaction. researchgate.net This highlights the subtle interplay of steric and electronic effects in determining the preferred conformation of the azetidine ring.

Quantum Chemical Studies of Azetidine Derivatives

Quantum chemical methods are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of azetidine derivatives. researchgate.net Such studies can predict various parameters, including electronic and thermodynamic properties, which help in understanding the physical and chemical behavior of these compounds. researchgate.net

Theoretical studies have been applied to diverse areas of azetidine chemistry. For example, quantum chemical calculations were used to investigate a series of nitroimine-substituted azetidines as potential high-energy-density compounds. bibliotekanauki.pl These calculations, performed at the G3MP2 level, determined properties like heats of formation (HOFs) and bond dissociation energies (BDEs) to assess their stability and energetic performance. bibliotekanauki.pl

In the context of photochemistry and DNA repair, quantum-chemical calculations have been employed to study the photo-oxidation and photoreduction of azetidine derivatives that serve as models for DNA lesions. mdpi.comnih.govcsic.es These studies, using DFT, analyze the redox properties and reaction profiles for the ring-opening mechanism. mdpi.comnih.gov It was found that one-electron reduction can dramatically facilitate the opening of the azetidine ring, a critical step in the proposed repair mechanism of certain DNA photoproducts. mdpi.comnih.gov These theoretical insights are crucial for designing experiments and understanding complex biological processes at a molecular level. mdpi.com

Stereochemical Investigations in Azetidine Synthesis and Reactivity

The synthesis of chiral azetidines with specific stereochemistry is a significant focus in organic chemistry due to their potential applications in medicinal chemistry.

Enantioselective and Diastereoselective Synthesis of Chiral Azetidines

Achieving high levels of enantioselectivity and diastereoselectivity in azetidine synthesis is a formidable challenge that has been addressed through various innovative strategies. For a long time, the synthesis of enantioenriched azetidines depended on using substrates with pre-existing chirality or employing stoichiometric chiral auxiliaries. acs.org However, catalytic enantioselective methods are now at the forefront of synthetic efforts. acs.org

One approach is the enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). A copper-catalyzed boryl allylation of azetines has been developed to provide access to chiral 2,3-disubstituted azetidines with high enantioselectivity, creating two new stereogenic centers in the process. acs.org Similarly, organocatalytic [2+2] cycloadditions have proven effective. For instance, the reaction of tethered trifluoromethyl ketimines and allenes, catalyzed by a peptide-mimic phosphonium (B103445) salt, yields chiral fused α-trifluoromethyl azetidines with excellent diastereo- and enantioselectivities. rsc.org

Another powerful method is the intramolecular cyclization of functionalized precursors. Lanthanum triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.org This reaction demonstrates good tolerance for various functional groups, including those sensitive to acid. nih.govfrontiersin.org

The following table summarizes selected examples of enantioselective and diastereoselective azetidine syntheses:

| Reaction Type | Precursors | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Aza-Michael Reaction | 3,3-dinitroazetidine + α,β-unsaturated ketones | Quinidine-based phase-transfer catalyst | N-substituted 3,3-dinitroazetidines | 90-95% ee | nih.gov |

| [2+2] Annulation | Isatin-derived ketimines + allenoates | DABCO | Spirooxindole-based 4-methyleneazetidines | Single diastereoisomers | semanticscholar.orgrsc.org |

| Boryl Allylation | Azetines | Cu/bisphosphine | 2,3-disubstituted azetidines | High enantioselectivity | acs.org |

| Intramolecular Aminolysis | cis-3,4-epoxy amines | La(OTf)₃ | Substituted azetidines | High regioselectivity and yield | nih.govfrontiersin.org |

Chiral Auxiliary and Catalyst-Controlled Azetidine Formation

The use of chiral auxiliaries and catalysts is central to controlling the stereochemical outcome of azetidine-forming reactions. Chiral auxiliaries are temporarily incorporated into a reactant to direct the stereoselective formation of a new stereocenter, after which they can be removed.

The tert-butanesulfinamide chiral auxiliary, developed by Ellman, is widely used for this purpose. It can be condensed with aldehydes to form sulfinimines, which then undergo diastereoselective additions. This strategy has been successfully applied to the synthesis of C2-substituted azetidines. rsc.orgnih.govacs.org The reaction of a sulfinimine derived from 3-chloropropanal (B96773) with an organometallic reagent leads to the formation of the azetidine ring with high diastereoselectivity. acs.org A key advantage is that both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the final product. acs.org

Catalyst control offers a more atom-economical approach to stereoselective synthesis. Phase-transfer catalysis, using chiral catalysts like quinidine (B1679956) derivatives, has been employed for the enantioselective aza-Michael reaction to produce chiral N-substituted azetidines. nih.gov Organocatalysis is another powerful strategy. For example, cinchona alkaloid-derived catalysts have been used in asymmetric [2+2] annulation reactions. rsc.org Furthermore, the choice of metal catalyst can be crucial. In some reactions, the catalyst can control the reaction pathway, leading to different ring sizes. For example, studies have shown that by selecting either a conventional Rh₂(esp)₂ catalyst or an amide-supported Rh₂(espn)₂Cl catalyst, the reaction of aziridinium (B1262131) ylides can be directed to favor either piperidines or azetidines. chemrxiv.org

The following table provides examples of chiral auxiliaries and catalysts used in azetidine synthesis:

| Control Element | Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | tert-Butanesulfinamide | Addition to sulfinimine & cyclization | Directs stereochemistry of C2-substituent; removable | rsc.orgnih.govacs.org |

| Chiral Auxiliary | Chiral auxiliary on ester moiety of allenoates | Aza-Baylis–Hillman Reaction | Provides optically active 2-azetines | researchgate.net |

| Chiral Catalyst | Quinidine-based phase-transfer catalyst | Aza-Michael Reaction | Catalyzes enantioselective N-alkylation | nih.gov |

| Metal Catalyst | La(OTf)₃ | Intramolecular aminolysis of epoxides | Promotes regioselective C3-attack for azetidine formation | nih.govfrontiersin.org |

| Organocatalyst | Cinchona alkaloid derivatives | [2+2] Annulation | Enantioselective formation of methyleneazetidines | rsc.org |

Applications in Organic Synthesis and Medicinal Chemistry Design Principles

1-(2-Methoxyethyl)azetidine and its Analogs as Versatile Synthetic Intermediates

The synthesis of azetidine (B1206935) derivatives, including analogs of this compound, has been an area of active research. Various synthetic strategies have been developed to access these valuable intermediates. For instance, optically active 2-substituted azetidine-2-carbonitriles can be prepared from chiral 1-arylethylamines. nih.gov Other methods include intramolecular amination of organoboronates and direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents. organic-chemistry.org These synthetic advancements have made a diverse range of azetidine-based building blocks more accessible for drug discovery programs. chemrxiv.org

The utility of these intermediates is demonstrated by their incorporation into a wide array of molecular architectures. For example, azetidine-containing compounds have been synthesized and evaluated as GABA uptake inhibitors, showcasing the potential of this scaffold in neuroscience research. nih.govebi.ac.ukresearchgate.net The ability to readily synthesize and modify azetidine analogs allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug development.

The Azetidine Core as a Privileged Motif in Medicinal Chemistry Design

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. pharmablock.com This designation is attributed to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The constrained nature of the four-membered ring imparts a degree of conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for a specific target receptor. enamine.net This pre-organization of the molecule can reduce the entropic penalty upon binding, contributing to more potent biological activity.

The incorporation of an azetidine moiety can significantly impact the physicochemical properties of a drug candidate. nih.gov It can improve aqueous solubility, metabolic stability, and cell permeability, all of which are critical parameters for the development of orally bioavailable drugs. researchgate.netnih.gov The three-dimensional character of the azetidine ring also allows for the exploration of new chemical space, moving away from the flat, aromatic structures that have traditionally dominated drug discovery. tcichemicals.comresearchgate.net

Several approved drugs contain the azetidine motif, highlighting its therapeutic relevance. chemrxiv.orgresearchgate.net These include treatments for a range of conditions, demonstrating the versatility of this scaffold in addressing diverse medical needs. nih.gov The continued interest in azetidines is driven by the desire to develop novel therapeutics with improved efficacy and safety profiles. rsc.org

Structure-Activity Relationship (SAR) Studies and Molecular Design (Computational and In Vitro Focus)

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, play a pivotal role in understanding how azetidine-containing molecules interact with their biological targets. vistas.ac.in These in silico techniques predict the preferred binding orientation and affinity of a ligand to a receptor, providing valuable insights for the design of more potent and selective compounds. researchgate.netresearchgate.net

Molecular docking studies have been successfully employed to investigate the binding modes of various azetidine derivatives. For instance, the binding of azetidin-2-one (B1220530) derivatives to the enoyl-acyl carrier protein reductase enzyme, a target for antitubercular agents, has been explored using these methods. Similarly, the interactions of azetidine-based inhibitors with the STAT3 protein, a key target in cancer therapy, have been elucidated through computational modeling. acs.orgnih.gov These studies help to rationalize observed structure-activity relationships and guide the synthesis of new analogs with improved properties.

The use of computational models extends beyond predicting binding modes. Researchers at MIT and the University of Michigan have developed computational models to predict the feasibility of photocatalytic reactions for synthesizing azetidines, thereby accelerating the discovery of new synthetic routes to these important compounds. mit.edu

Design of Ligands and Receptor Interactions (Theoretical)

The design of ligands that specifically interact with a target receptor is a cornerstone of modern drug discovery. The unique structural features of the azetidine ring make it an attractive component in ligand design. nih.gov Its rigid framework can be used to orient functional groups in a precise spatial arrangement, facilitating optimal interactions with the amino acid residues in the binding site of a receptor. enamine.net

Theoretical studies can be used to explore the conformational preferences of azetidine-containing ligands and how these conformations influence receptor binding. For example, the design of azetidine-based ligands for nicotinic acetylcholine (B1216132) receptors has been guided by an understanding of the structural requirements for high-affinity binding. nih.gov By systematically modifying the substituents on the azetidine ring, it is possible to fine-tune the electronic and steric properties of the ligand to maximize its interaction with the target receptor.

The development of potent and selective ligands often involves an iterative process of design, synthesis, and biological evaluation. Theoretical models can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery process.

Bioisosteric Replacement Strategies Involving Azetidine

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the biological activity or pharmacokinetic profile of a compound. The azetidine ring is often used as a bioisostere for other cyclic and acyclic moieties. acs.orgacs.org

For example, azetidine can serve as a bioisosteric replacement for a gem-dimethyl group or a carbonyl group, offering a three-dimensional alternative that can lead to improved potency and solubility. researchgate.net In a study of oxytocin (B344502) antagonists, replacing a pyrazine (B50134) ring with an azetidine ring resulted in a tenfold improvement in aqueous solubility while maintaining potent receptor affinity. nih.gov

The use of azetidine as a bioisostere can also lead to novel intellectual property. By replacing a known structural motif with an azetidine ring, it may be possible to develop new chemical entities with distinct properties and patentability. nih.gov The continued exploration of bioisosteric replacements involving azetidine is expected to yield new drug candidates with enhanced therapeutic potential.

Utility in Chemical Biology as Scaffolds and Probes

Beyond its role in drug discovery, the azetidine scaffold is also a valuable tool in chemical biology. nih.gov Azetidine-based molecules can be used as chemical probes to study biological processes and to identify and validate new drug targets. The development of fluorescently labeled azetidine derivatives, for instance, allows for the visualization of biological events and the tracking of molecular interactions within living cells. nih.gov

The synthesis of diverse libraries of azetidine-based compounds is a key strategy for identifying new chemical probes. nih.gov These libraries can be screened against a variety of biological targets to identify compounds with specific activities. The modular nature of azetidine synthesis allows for the rapid generation of a wide range of analogs with different substitution patterns, facilitating the exploration of chemical space. nih.gov

Future Perspectives in the Design and Synthesis of Advanced Azetidine-Based Chemical Entities

The field of azetidine chemistry is continually evolving, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new applications. The future for advanced azetidine-based chemical entities, including derivatives like this compound, is promising and is expected to expand in several key directions.

Advancements in Synthetic Methodologies: A primary challenge in the broader application of azetidines has been the difficulty associated with their synthesis due to inherent ring strain. rsc.orgnih.gov Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. uni-muenchen.de This includes the exploration of novel catalytic systems, such as those based on transition metals, to facilitate the formation of the azetidine ring with high control over stereochemistry. rsc.org Additionally, the development of methods for the direct functionalization of the azetidine core, including C-H activation, will open new avenues for creating diverse and complex azetidine-based molecules. rsc.org

Expansion of Chemical Space for Drug Discovery: In medicinal chemistry, the azetidine ring is increasingly recognized as a valuable "saturated heterocyclic scaffold." enamine.net Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. nih.gov Future efforts will likely involve the systematic exploration of the chemical space around the azetidine core to generate libraries of novel compounds for high-throughput screening. lifechemicals.com The 1-(2-methoxyethyl) substituent, with its ether functionality, offers a vector for further diversification and can influence properties like solubility and hydrogen bonding capacity.

Development of Novel Bioisosteres: The azetidine moiety is often used as a bioisostere for other common functional groups in drug molecules, such as piperidines or pyrrolidines. nih.gov This can lead to improved pharmacokinetic profiles or novel intellectual property. Future design principles will likely involve the more sophisticated use of substituted azetidines like this compound to mimic the spatial arrangement and electronic properties of other key structural motifs in bioactive compounds.

Applications in Materials Science: While the primary focus has been on medicinal chemistry, the unique properties of azetidines may also find applications in materials science. For instance, azetidine-containing polymers could exhibit interesting thermal or mechanical properties. The N-substituent can be tailored to control the polymer's characteristics, suggesting a potential, though less explored, future for compounds like this compound in this field.

Data Tables

Table 1: General Synthetic Approaches for 1-Substituted Azetidines

| Synthesis Method | Description | Key Reactants | Reference |

| N-Alkylation of Azetidine | Direct alkylation of the parent azetidine ring with an appropriate electrophile. | Azetidine, 2-bromoethyl methyl ether | organic-chemistry.org |

| Cyclization of γ-Amino Alcohols | Intramolecular cyclization of a 3-amino-1-propanol derivative where the amine is substituted with the desired group. | N-(2-Methoxyethyl)-3-amino-1-propanol | wikipedia.org |

| Reduction of β-Lactams | Reduction of a corresponding N-substituted β-lactam (azetidin-2-one). | 1-(2-Methoxyethyl)azetidin-2-one, Reducing agents (e.g., LiAlH₄) | wikipedia.org |

Table 2: Key Design Principles of Azetidines in Medicinal Chemistry

| Principle | Description | Relevance of this compound | Reference |

| Conformational Rigidity | The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity for biological targets. | The azetidine core provides a rigid anchor for the flexible methoxyethyl side chain. | enamine.net |

| Bioisosterism | The azetidine ring can serve as a replacement for other cyclic or acyclic moieties to improve physicochemical properties or patentability. | Can act as a bioisostere for larger rings like piperidine (B6355638) or open-chain amines. | nih.gov |

| Metabolic Stability | The compact and strained nature of the azetidine ring can make it less susceptible to metabolic degradation compared to larger rings. | The N-substituent can influence the overall metabolic profile of the molecule. | nih.gov |

| Improved Physicochemical Properties | Introduction of the polar azetidine nitrogen and the ether oxygen in the substituent can enhance solubility and other key drug-like properties. | The methoxyethyl group can modulate lipophilicity and hydrogen bonding potential. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)azetidine, and how can purity be ensured?

- Methodological Answer : The synthesis of azetidine derivatives typically involves nucleophilic substitution or ring-closing reactions. For this compound, a plausible route includes reacting azetidine with 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF). Continuous flow reactors can enhance reaction efficiency and yield by maintaining precise temperature control and reducing side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures high purity (>95%). Analytical techniques like NMR and LC-MS should confirm structural integrity and purity .

Q. How does the presence of the 2-methoxyethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The 2-methoxyethyl substituent increases hydrophilicity compared to alkyl chains, as evidenced by logP values (calculated via HPLC retention times). This group also introduces conformational flexibility, affecting binding affinity to biological targets. Spectral analysis (¹H/¹³C NMR, IR) confirms the ether linkage’s stability, while differential scanning calorimetry (DSC) reveals melting points and thermal stability . Solubility studies in polar solvents (e.g., DMSO, water) guide formulation strategies for in vitro assays .

Advanced Research Questions

Q. What strategies are effective in modifying the azetidine ring to enhance target selectivity in biological systems?

- Methodological Answer : Structural modifications to the azetidine core, such as introducing sulfonamide groups (e.g., 1-((2-Chlorophenyl)sulfonyl)azetidine derivatives) or aryl substituents, can improve selectivity for enzyme targets. Computational docking studies (using software like AutoDock) predict interactions with binding pockets, while SAR (structure-activity relationship) analysis identifies critical functional groups. For example, sulfonamide derivatives show enhanced antibiotic activity by targeting bacterial gyrase . Bioisosteric replacement of the methoxyethyl group with trifluoroethoxy or azido groups (via click chemistry) further diversifies activity profiles .

Q. How can contradictory data on the compound’s stability under different pH conditions be resolved?

- Methodological Answer : Systematic stability studies under varying pH (1–13) and temperatures (25–60°C) using HPLC or UPLC-MS quantify degradation products. For instance, azetidine derivatives are prone to hydrolysis under acidic conditions, forming secondary amines or ring-opened byproducts. Buffered solutions (e.g., phosphate buffer at pH 7.4) mimic physiological conditions, while accelerated stability testing (40°C/75% RH) predicts shelf life. Conflicting data may arise from impurities in starting materials; thus, stringent quality control (e.g., Karl Fischer titration for water content) is critical .

Q. What experimental approaches validate the compound’s mechanism of action in modulating enzyme or receptor activity?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based kinase assays) and receptor-binding studies (radioligand displacement) quantify potency (IC₅₀/Ki values). For this compound derivatives, surface plasmon resonance (SPR) measures real-time binding kinetics to targets like GPCRs or proteases. Molecular dynamics simulations (Amber or GROMACS) model ligand-receptor interactions, identifying key hydrogen bonds or hydrophobic contacts. Contradictory results between in vitro and cell-based assays may stem from membrane permeability differences, addressed via permeability assays (Caco-2 or PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.